

2-Chloro-N-phenylacetohydrazide CAS number and structure

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Compound of Interest

Compound Name: 2-Chloro-N-phenylacetohydrazide

Cat. No.: B1367016

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Technical Monograph: 2-Chloro-N'-phenylacetohydrazide Identity & Structural Analysis

2-Chloro-N'-phenylacetohydrazide is a specialized organochlorine building block used primarily in the synthesis of nitrogen-containing heterocycles. It combines the electrophilic reactivity of an

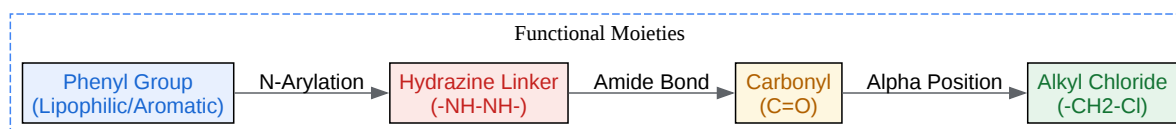
-haloacetyl group with the nucleophilic potential of a hydrazine moiety, making it a versatile "linchpin" reagent in medicinal chemistry.

Core Identifiers

Parameter	Value
CAS Number	22940-21-2
IUPAC Name	2-Chloro-N'-phenylacetohydrazide
Synonyms	Chloroacetic acid N'-phenylhydrazide; N'-(Chloroacetyl)-N-phenylhydrazine
Molecular Formula	
Molecular Weight	184.62 g/mol
SMILES	<chem>ClCC(=O)NNC1=CC=CC=C1</chem>

Structural Connectivity

The molecule consists of a chloroacetyl group () acylated to the terminal nitrogen () of phenylhydrazine. This connectivity is critical: the phenyl ring is attached to the nitrogen distal to the carbonyl group, preserving the linkage's nucleophilicity at the internal position for potential cyclization reactions.



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Figure 1: Structural decomposition of 2-Chloro-N'-phenylacetohydrazide highlighting reactive centers.

Synthesis Protocol

The synthesis exploits the differential nucleophilicity of the two nitrogen atoms in phenylhydrazine. The terminal nitrogen (

,

) is more nucleophilic than the internal nitrogen (

,

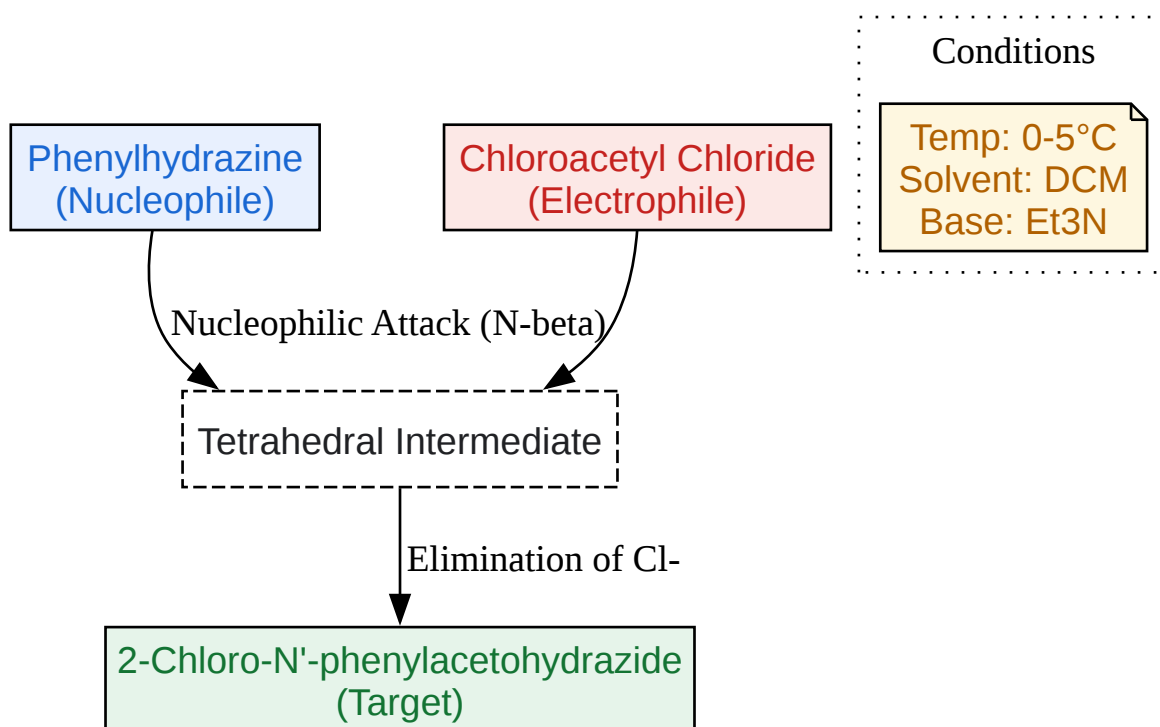
) because the lone pair on is delocalized into the aromatic -system.

Reaction Scheme

Step-by-Step Methodology

Note: This protocol involves potent alkylating agents and toxic hydrazines. All work must be performed in a fume hood.

- Reagent Preparation:
 - Substrate: Phenylhydrazine (1.0 equiv).
 - Acylating Agent: Chloroacetyl chloride (1.1 equiv).
 - Base: Sodium acetate (anhydrous) or Triethylamine (1.2 equiv) to scavenge HCl.
 - Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
- Procedure:
 - Dissolution: Dissolve phenylhydrazine in DCM (concentration ~0.5 M) and cool to 0–5°C in an ice bath. Low temperature is crucial to prevent di-acylation.
 - Addition: Add the base to the solution. Then, add chloroacetyl chloride dropwise over 30 minutes. The exothermic reaction must be controlled to maintain .
 - Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).
 - Workup: Wash the organic layer with water (), followed by saturated (to remove acid traces), and finally brine.
 - Purification: Dry over , filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water or benzene/petroleum ether to yield white/off-white crystals.



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Figure 2: Synthetic pathway via nucleophilic acyl substitution.

Reactivity & Applications

2-Chloro-N'-phenylacetohydrazide is a "bifunctional" reagent. It possesses an electrophilic site (the alkyl chloride) and a nucleophilic site (the hydrazide NH). This dual nature allows for unique cyclization pathways.

Synthesis of Heterocycles

The primary application of this scaffold is in the construction of biologically active heterocycles.

- 1,3,4-Oxadiazines: Reaction with aldehydes or ketones followed by base-mediated cyclization. The hydrazine nitrogen attacks the carbonyl, and the oxygen attacks the alkyl chloride (or vice versa depending on specific conditions).
- Pyrazoles: Reaction with active methylene compounds (e.g., malononitrile) where the chloride is displaced by a carbanion, followed by condensation.

- Indolinones (Potential): Under Friedel-Crafts conditions (Lewis Acid), the chloroacetyl group can theoretically cyclize onto the phenyl ring to form oxindole derivatives, although this is more common with N-phenylamides than hydrazides.

Nucleophilic Substitution ()

The chlorine atom is highly labile due to the adjacent carbonyl group (activating the -carbon).

- Amination: Reaction with secondary amines yields -amino hydrazides ().
- Thiolation: Reaction with thiols generates thioether derivatives.

Characterization Profile

To validate the synthesis of CAS 22940-21-2, researchers should look for the following spectral signatures.

Spectroscopy Data (Predicted)

Technique	Signal	Assignment
1H NMR (DMSO-)	4.1–4.3 ppm (s, 2H)	(Methylene)
6.7–7.3 ppm (m, 5H)	Aromatic Phenyl Protons	
8.0–9.5 ppm (br s, 1H)	(Hydrazide, exchangeable)	
10.0–10.5 ppm (br s, 1H)	(Amide, exchangeable)	
IR (KBr)	3200–3350	stretching
1660–1690	(Amide I)	
650–750	stretching	
Mass Spec	(3:1 ratio for)	

Safety & Handling (E-E-A-T)

Critical Warning: This compound combines the toxicity of hydrazines with the alkylating potential of

-halo carbonyls.

- Alkylating Hazard:** The moiety is a potent alkylating agent. It can react with DNA nucleophiles. Treat as a potential mutagen/carcinogen.
- Hydrazine Toxicity:** Phenylhydrazine derivatives can cause hemolysis (destruction of red blood cells) and liver damage.
- PPE Requirements:**

- Gloves: Double-gloving with Nitrile (0.11 mm minimum) or Silver Shield for prolonged handling.
- Respiratory: Use a full-face respirator if dust generation is possible; otherwise, handle strictly in a certified fume hood.
- Decontamination: Spills should be treated with dilute NaOH to hydrolyze the chloroacetyl group and neutralize the hydrazine, followed by bleach (hypochlorite) to oxidize the hydrazine residues.

References

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Sources

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